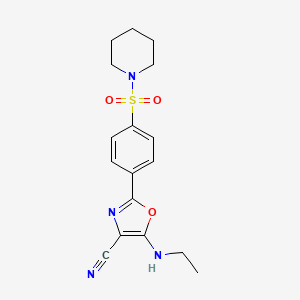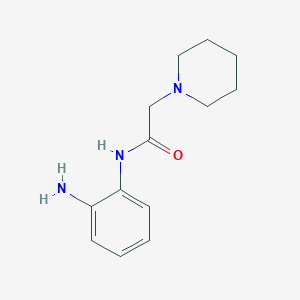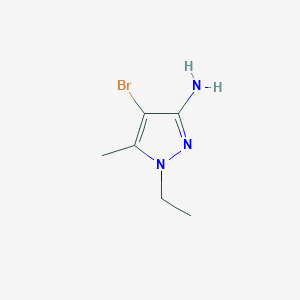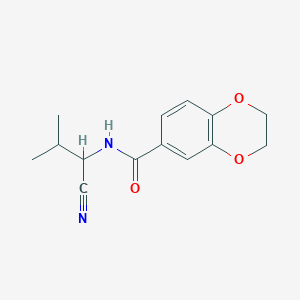
5-Phenyl-2-(thiophen-2-YL)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Phenyl-2-(thiophen-2-YL)oxazole” is a chemical compound that has been used in the design and synthesis of chemosensors . These chemosensors, specifically N′-(2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L1) and N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L2), were designed and synthesized via a fluorescence turn-on strategy to specifically recognize Ga3+ .
Synthesis Analysis
The synthesis of 5-Phenyl-2-(thiophen-2-YL)oxazole involves reacting appropriate chalcones of 2-acetyl thiophene with hydroxylamine hydrochloride in the presence of dry pyridine . The resulting compounds were characterized by IR, 1HNMR, 13CNMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-2-(thiophen-2-YL)oxazole is complex and intriguing . Detailed computational studies have been performed to identify the thermodynamic parameter’s behavior .
Chemical Reactions Analysis
The chemical reactions of 5-Phenyl-2-(thiophen-2-YL)oxazole are interesting. For instance, it has been used to design and synthesize chemosensors that can specifically recognize Ga3+ . These chemosensors showed highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution .
Scientific Research Applications
Organic Synthesis Applications :
- 5-Phenyl-2-(thiophen-2-yl)oxazole is used in regioselective C-4 bromination of oxazoles, contributing to advancements in organic synthesis techniques (Li, Buzon, & Zhang, 2011).
- The compound plays a role in the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, highlighting its utility in creating novel chemical structures with potential antimicrobial activities (Karanth et al., 2018).
Material Science and Optoelectronics :
- It's involved in the synthesis of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives, which are investigated for their potential in optoelectronic applications, demonstrating the compound's significance in the field of material science (Thippeswamy et al., 2021).
- 5-Phenyl-2-(thiophen-2-yl)oxazole derivatives have been studied for their photophysical and electrochemical properties, indicating their applicability in advanced technological fields like organic electronics and photonics (Naik et al., 2019).
Biological Activity :
- This compound is a precursor in the synthesis of various biologically active derivatives, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which exhibit notable antitumor and antimicrobial activities (Nassar et al., 2018).
- It's utilized in the creation of thiophene-2-carbonyl isothiocyanate derivatives for the evaluation of their antitumor and antimicrobial activities, demonstrating its importance in medicinal chemistry (Šermukšnytė et al., 2022).
Fluorescence Chemosensors :
- The compound is involved in the development of “turn on” fluorescence chemosensors for the detection of Ga3+, showcasing its role in creating sensitive and selective detection systems for specific ions (Liu et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-phenyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-14-13(15-11)12-7-4-8-16-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFXPNRGOVHZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-(thiophen-2-YL)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)


![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)
![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)



![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)